molecular formula C21H23NO5 B2645685 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1787903-29-0

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2645685
CAS RN: 1787903-29-0
M. Wt: 369.417
InChI Key: FYGRRPCMNMIUSE-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-7-methoxybenzofuran-2-carboxamide, also known as BMK-1, is a synthetic compound that has gained significant attention in scientific research in recent years. BMK-1 is a benzofuran derivative that has shown potential in treating various diseases due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Synthesis and Chemical Properties

The compound of interest is a derivative of benzofuran, which is a key structure in many pharmaceutical and chemical applications. The synthesis of novel benzodifuran compounds, such as those derived from visnaginone and khellinone, leads to the development of various heterocyclic compounds with anti-inflammatory and analgesic properties. These compounds exhibit significant inhibitory activity on COX-2 enzymes, indicating potential applications in inflammation and pain management. For instance, compounds with high COX-2 selectivity indices show significant analgesic and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Derivatives and Analogs

The synthesis of derivatives and analogs of the benzofuran compounds is explored in various studies. For example, the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analog of the osteoarthritis drug rhein, demonstrates the potential for creating improved systemic exposure in medicinal applications (Owton et al., 1995).

Metabolic Studies

Understanding the metabolic pathways of related compounds is crucial for evaluating their safety and efficacy in pharmacological applications. The study of paraben metabolism, which involves hydrolysis by carboxylesterases to 4-hydroxybenzoic acid, provides insights into the dermal absorption, hydrolysis, and potential toxicity of related ester compounds. The comparison of paraben metabolism in human and minipig skin supports the use of minipigs as a model for assessing dermal absorption and hydrolysis of similar ester compounds (Jewell et al., 2007).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-14-6-8-15(9-7-14)19(26-11-10-23)13-22-21(24)18-12-16-4-3-5-17(25-2)20(16)27-18/h3-9,12,19,23H,10-11,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGRRPCMNMIUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-7-methoxybenzofuran-2-carboxamide

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